4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is an organic compound with a unique structure that includes a pyrazolone ring substituted with an aminoethyl group and a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The aminoethyl and methoxymethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrazolones with different functional groups.
Scientific Research Applications
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as its role as a drug or a chemical reagent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolone derivatives with different substituents, such as:
- 4-(2-aminoethyl)-1,2-dihydro-3H-pyrazol-3-one
- 5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one
Uniqueness
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydro-3H-pyrazol-3-one is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(2-aminoethyl)-5-(methoxymethyl)-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-4-6-5(2-3-8)7(11)10-9-6/h2-4,8H2,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVXXHCTAXATSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=O)NN1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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